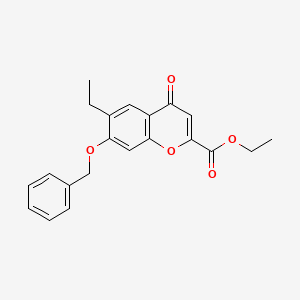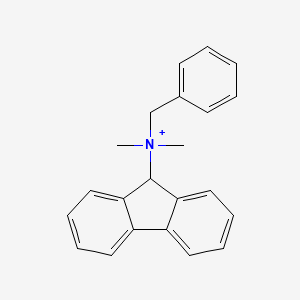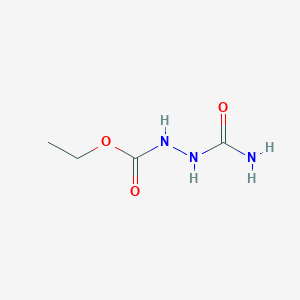
Ethyl 2-carbamoylhydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-carbamoylhydrazinecarboxylate: is a chemical compound with the molecular formula C4H9N3O3. It is a derivative of hydrazinecarboxylic acid and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group and a carbamoylhydrazine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-carbamoylhydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with a suitable carbamoylating agent. One common method is the reaction of ethyl hydrazinecarboxylate with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-carbamoylhydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .
Applications De Recherche Scientifique
Ethyl 2-carbamoylhydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis .
Mécanisme D'action
The mechanism of action of ethyl 2-carbamoylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic pathways, leading to its biological effects. For example, it may inhibit the activity of hydrolases, affecting the hydrolysis of specific substrates .
Comparaison Avec Des Composés Similaires
Ethyl carbazate: Similar in structure but lacks the carbamoylhydrazine moiety.
Methyl hydrazinocarboxylate: Similar but with a methyl ester group instead of an ethyl ester group.
Benzyl carbazate: Contains a benzyl group instead of an ethyl group
Uniqueness: Ethyl 2-carbamoylhydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6315-27-1 |
|---|---|
Formule moléculaire |
C4H9N3O3 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
ethyl N-(carbamoylamino)carbamate |
InChI |
InChI=1S/C4H9N3O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,7,9)(H3,5,6,8) |
Clé InChI |
CTXKDHZPBPQKTD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


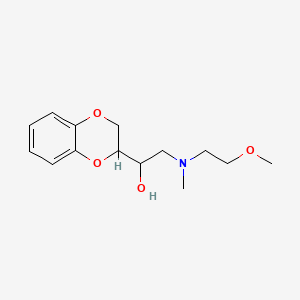

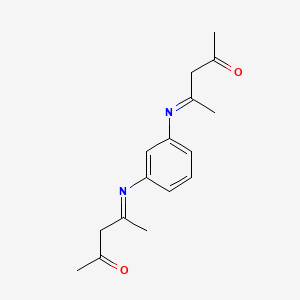

![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
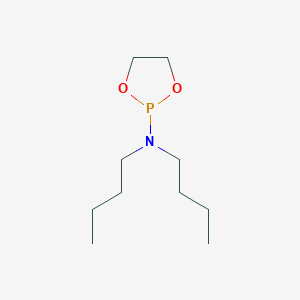


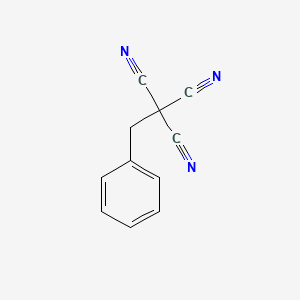
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
